molecular formula C7H7BF2O2 B1425699 (2,4-Difluoro-5-methylphenyl)boronic acid CAS No. 900175-09-9

(2,4-Difluoro-5-methylphenyl)boronic acid

Cat. No. B1425699
M. Wt: 171.94 g/mol
InChI Key: MIRDEWLPPDFBPE-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-methylphenyl)boronic acid, also known as DFMPBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its versatile applications. It has been used as a building block for the synthesis of various biologically active compounds and has shown promising results in scientific research.

Scientific Research Applications

Organic Synthesis Applications

Sensor Development

Boronic acids are also integral in developing sensors, particularly for detecting fluoride ions. They have been shown to change color upon fluoride binding, a property utilized in creating sensitive and selective sensors for environmental and biological monitoring. For example, pyridinium boranes exhibit a colorimetric turn-on response to fluoride ions, indicating their potential in designing optical sensors (Wade & Gabbaï, 2009).

Materials Science

In materials science, boronic acids contribute to the development of novel materials with unique properties. Fluorinated boronic acids, for example, are studied for their acidity and hydrolytic stability, which are crucial parameters for materials used in harsh conditions or requiring specific reactivity (Zarzeczańska et al., 2017). Additionally, boronic acid-functionalized monolithic columns have been developed for the high-affinity capture of cis-diol containing compounds, demonstrating the utility of boronic acids in chromatography and separation technologies (Li, Lü, & Liu, 2013).

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled. Always follow safety guidelines when handling these compounds.


Future Directions

The use of boronic acids in organic synthesis continues to be a vibrant field of research. New methods of synthesizing boronic acids, as well as new reactions involving these compounds, are being developed. In addition, boronic acids have found uses in other areas, such as materials science and medicinal chemistry.


I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

(2,4-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRDEWLPPDFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluoro-5-methylphenyl)boronic acid

CAS RN

900175-09-9
Record name (2,4-difluoro-5-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 94A (2.8 g, 11 mmol) in THF (50 mL) was added n-BuLi (1.6M in hexane, 8.9 mL) at −78° C. After 10 min stirring, trimethyl borate (2.5 mL) was introduced. The mixture was stirred from −78° C. to rt overnight. The reaction was quenched by 1N HCl and extracted with EtOAc. The organic layer was separated and washed with saturated Na2S2O3, brine and dried over MgSO4. Evaporation of solvent gave product 94B (1.66 g, 88% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.22 (s, 3H) 6.82 (t, J=9.23 Hz, 1H) 7.26 (t, J=7.69 Hz, 1H).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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